molecular formula C22H23NO4 B8061819 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B8061819
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This mechanism is crucial in solid-phase peptide synthesis, where the Fmoc group ensures the selective protection and deprotection of amine groups .

Biological Activity

2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound characterized by a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid functional group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis, due to its specific stereochemistry and the protective nature of the Fmoc group. Understanding its biological activity is crucial for medicinal chemistry and drug development.

  • Molecular Formula: C22H23NO4
  • Molecular Weight: 365.42 g/mol
  • CAS Number: 1187927-07-6

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Fmoc Protection: Introduction of the Fmoc group using Fmoc chloride in the presence of a base.
  • Methylation: Methylation of the piperidine ring using methyl iodide.
  • Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

These methods are essential for maintaining the compound's stereochemistry, which is critical for its biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Compounds with similar structures have been shown to exhibit various biological activities, including:

  • Enzyme Inhibition: It may interact with enzymes involved in metabolic pathways.
  • Peptide Synthesis: The Fmoc group allows for its incorporation into peptides, facilitating the study of enzyme-substrate interactions and protein folding.

The mechanism by which this compound exerts its biological effects involves:

  • The protection of the amino group during peptide synthesis, preventing side reactions.
  • Upon deprotection, it can participate in peptide bond formation, crucial for synthesizing biologically active peptides.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Fmoc protecting group. Below is a comparison with structurally similar compounds:

Compound NameStructure TypeKey Differences
1-Fmoc-piperidinePiperidine derivativeLacks methyl substitution at position 2
2-Methyl-piperidinePiperidine derivativeNo Fmoc protection
(2S,3R)-1-Fmoc-2-methyl-piperidineChiral variantDifferent stereochemistry
4-Fluoro-(2S,3S)-piperazinePiperazine derivativeContains a different nitrogen ring

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Peptide Therapeutics Development: The compound has been utilized in synthesizing peptides that exhibit therapeutic properties against various diseases. Its ability to form stable peptide bonds makes it an attractive candidate for further research .
  • Enzyme Interaction Studies: Research indicates that compounds with similar piperidine structures can modulate enzyme activity. For instance, studies on enzyme-substrate interactions have shown that modifications to the piperidine ring can significantly affect binding affinities and specificity .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJXNCIMCCZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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